molecular formula C8H12O4 B13184356 2,4-Dioxo-heptanoic acid methyl ester CAS No. 20577-63-3

2,4-Dioxo-heptanoic acid methyl ester

Cat. No.: B13184356
CAS No.: 20577-63-3
M. Wt: 172.18 g/mol
InChI Key: XVIBAYHPFOFOPV-UHFFFAOYSA-N
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Description

2,4-Dioxo-heptanoic acid methyl ester is an organic compound with the molecular formula C8H12O4. It is a methyl ester derivative of heptanoic acid, characterized by the presence of two oxo groups at the 2nd and 4th positions of the heptanoic acid chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-heptanoic acid methyl ester typically involves the esterification of 2,4-Dioxo-heptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of 2,4-Dioxo-heptanoic acid and methanol into the reactor, along with the acid catalyst, followed by the continuous removal of the ester product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-heptanoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products typically include alcohols.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

2,4-Dioxo-heptanoic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dioxo-heptanoic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its oxo groups can participate in hydrogen bonding and other interactions with biomolecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dioxo-heptanoic acid methyl ester is unique due to the presence of two oxo groups, which significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various chemical and biological studies.

Properties

CAS No.

20577-63-3

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

methyl 2,4-dioxoheptanoate

InChI

InChI=1S/C8H12O4/c1-3-4-6(9)5-7(10)8(11)12-2/h3-5H2,1-2H3

InChI Key

XVIBAYHPFOFOPV-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CC(=O)C(=O)OC

Origin of Product

United States

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